Cemadotin exerts its antitumor effect by disrupting the normal function of microtubules. It binds directly to tubulin at a site distinct from other agents like vinblastine, leading to a potent suppression of microtubule dynamics without initially depolymerizing them [1]. This disruption is particularly critical during cell division, where precise microtubule dynamics are essential for forming the mitotic spindle.
The following diagram illustrates the cascade of cellular events triggered by this compound:
> this compound initiates a cascade of cellular events by binding tubulin at a novel site, ultimately leading to cell death via mitotic disruption.
The potency of this compound has been quantified through various in vitro assays, which are summarized in the table below.
| Assay Type | Experimental Details | Key Results |
|---|
| Tubulin Binding | Binding to tubulin measured via Scatchard analysis [1]. | Kd₁ = 19.4 µM Kd₂ = 136 µM (Two affinity classes of binding sites) | | Microtubule Dynamics | Analysis of individual microtubules by video microscopy [1]. | Reduced growth rate/extent Increased rescue frequency Increased time in paused state | | Tubulin Polymerization | Inhibition of polymerization in Strongylocentrotus purpuratus tubulin; 35 min incubation [2]. | Dose-dependent inhibition (0-100 µM) | | Cytotoxicity (Cell Viability) | Cell proliferation assay across multiple lines; 72 h incubation [2] [3]. | IC₅₀ (HEK 293): 0.7 nM IC₅₀ (F9): 14.8 nM IC₅₀ (HL60): 0.5 nM |
For researchers looking to replicate or understand the foundational studies, here is a detailed breakdown of the key methodologies cited in the search results.
This protocol is based on the seminal study that elucidated this compound's primary mechanism [1].
This protocol is derived from the cytotoxicity data provided by commercial suppliers and literature [2] [3].
This compound was developed as part of the exploration of dolastatin analogues. While it reached Phase II clinical trials, its development as a standalone chemotherapeutic agent was likely discontinued due to factors such as toxicity or limited efficacy, which are common challenges for this class of potent cytotoxins [4] [5].
However, its structural and mechanistic legacy is highly significant. The research into dolastatin analogues like this compound directly contributed to the development of superior payloads for Antibody-Drug Conjugates (ADCs), such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) [5]. These payloads are now successfully used in several FDA-approved ADCs (e.g., Brentuximab Vedotin, Enfortumab Vedotin), which deliver the potent cytotoxin directly to cancer cells, improving the therapeutic index [5] [6].
The binding and mechanistic parameters of Cemadotin have been characterized through biochemical and biophysical assays.
Table 1: Tubulin Binding Parameters of this compound
| Parameter | Value | Method |
|---|---|---|
| High-Affinity Site (Kd) | 19.4 µM | Scatchard analysis [1]. |
| Low-Affinity Site (Kd) | 136 µM | Scatchard analysis [1]. |
| Binding Site | Novel site, non-competitive with vinblastine | Binding inhibition assays [1]. |
Table 2: Effects on Microtubule Dynamics this compound's primary mechanism is the suppression of microtubule dynamics, which is the stochastic switching between growth and shrinkage at the ends of microtubules. This was measured using quantitative video microscopy of individual microtubules [1].
| Dynamic Parameter | Effect of this compound |
|---|---|
| Growth Rate & Extent | Reduced |
| Shortening Rate & Extent | Reduced |
| Rescue Frequency | Increased (transition from shortening to growth) |
| Attenuation/Pausing | Increased (more time spent in a paused state) |
This suppression of dynamics disrupts the normal function of the mitotic spindle, a highly dynamic microtubule-based structure, thereby blocking cell division.
For researchers looking to validate or build upon these findings, here are summaries of the key experimental methodologies.
1. Tubulin Binding Assay
2. Microtubule Dynamics Assay
3. Cell-Based Proliferation Assay
This compound advanced to Phase II clinical trials as a direct chemotherapeutic agent [1]. A Phase I study established a maximum tolerated dose of 15.0 mg/m² when administered as a 24-hour intravenous infusion every three weeks [3]. The dose-limiting toxicity was hypertension, which was reversible but in some cases associated with cardiac ischemia. Other noted toxicities included neutropenia, asthenia, tumor pain, and elevated liver enzymes [3].
While this compound itself did not progress to final approval, its structural class, the dolastatins, has been groundbreaking. The synthetic analogues Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) were derived from Dolastatin 10, a compound closely related to this compound [4]. These potent cytotoxins are used as "warheads" in Antibody-Drug Conjugates (ADCs). ADCs like Brentuximab vedotin deliver the cytotoxic payload specifically to cancer cells, improving efficacy and reducing systemic toxicity [4]. This highlights the immense value of marine tubulin-binding peptides in modern oncology drug development.
The following diagram illustrates the sequential pathway from this compound's binding to its ultimate antitumor effect.
This compound's pathway from tubulin binding to antitumor effect
Cemadotin exerts its antitumor effect by binding to tubulin and altering the natural dynamic instability of microtubules, which is their stochastic switching between growing and shortening phases. This process is crucial for proper mitotic spindle formation and chromosome segregation during cell division [1].
The following diagram illustrates this mechanism and its cellular consequence.
Mechanism of this compound-induced mitotic arrest via microtubule dynamics suppression.
The table below summarizes key quantitative findings on how this compound alters microtubule dynamic instability parameters, as measured by video microscopy of individual microtubules [1].
| Dynamic Parameter | Effect of this compound | Experimental Context |
|---|---|---|
| Growth Rate | Reduced | Bovine brain tubulin, MAP-free |
| Shortening Rate | Reduced | Bovine brain tubulin, MAP-free |
| Rescue Frequency | Increased | Bovine brain tubulin, MAP-free |
| Time in Pause | Increased | Bovine brain tubulin, MAP-free |
| Catastrophe Frequency | Minimal impact | Bovine brain tubulin, MAP-free [2] [3] |
| Tubulin Polymer Mass | Not significantly reduced (at low conc.) | Steady-state assembled microtubules |
For researchers aiming to study similar mechanisms, here are methodologies from key experiments that elucidated this compound's effects.
This compound's investigation helped validate the strategy of targeting microtubule dynamics over mass. Although it advanced to Phase II clinical trials for solid tumours, its development illustrates the trajectory of many cytotoxins now being re-evaluated as warheads for Antibody-Drug Conjugates (ADCs) [1] [4]. The dolastatin class has been particularly successful; derivatives like monomethyl auristatin E (MMAE) are used in several approved ADCs [4].
Cemadotin exerts its antitumor effects by directly binding to tubulin and suppressing microtubule dynamics, leading to a blockade of cell division at mitosis [1].
Scatchard analysis revealed two distinct classes of binding sites on tubulin for this compound [1]:
| Affinity Class | Dissociation Constant (Kd) |
|---|---|
| High Affinity | 19.4 µM |
| Low Affinity | 136 µM |
Using quantitative video microscopy, the suppression of dynamic instability was characterized by several key parameters at steady state [1]:
| Dynamic Instability Parameter | Effect of this compound |
|---|---|
| Growth Rate | Reduced |
| Shortening Rate | Reduced |
| Rescue Frequency | Increased |
| Time in Attenuated/Paused State | Increased |
The following diagram illustrates the mechanism by which this compound binding to tubulin disrupts mitosis.
Diagram 1: this compound's mechanism of action leads from tubulin binding to cell death.
This compound demonstrated potent antiproliferative activity in vitro and robust efficacy in human tumor xenograft models, which propelled its entry into clinical trials [1] [3].
This compound exhibited exquisite potency against a range of cancer cell lines, with IC₅₀ values typically in the picomolar to low nanomolar range [2] [3].
A pivotal Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound when administered as a 5-day continuous intravenous infusion (CIVI) every 21 days [3].
| Parameter | Finding/Value |
|---|---|
| Maximum Tolerated Dose (MTD) | 12.5 mg/m² (over 5 days) [3] |
| Dose-Limiting Toxicity (DLT) | Reversible neutropenia [3] |
| Other Notable Toxicities | Absence of significant cardiovascular toxicity (which had been seen with IV bolus administration) [3] |
| Steady-State Blood Concentration (at MTD) | 282 ± 7 nM (mean ± SD) [3] |
| Elimination Half-Life | 13.2 ± 4.3 hours (mean ± SD) [3] |
| Total Blood Clearance | 0.52 ± 0.09 L/h/m² (mean ± SD) [3] |
| Volume of Distribution (Vss) | 9.9 ± 3.3 L/m² (mean ± SD) [3] |
| Antitumor Response | No objective tumor responses observed [3] |
Although this compound itself did not progress beyond Phase II trials, its development was instrumental in advancing the field of anticancer therapeutics.
The exploratory research and early development of this compound provided a masterclass in translational oncology. It combined rigorous mechanistic studies—defining its unique tubulin-binding and dynamics-suppressing action—with thoughtful clinical design that mitigated toxicity. While its development as a single agent was discontinued, its true legacy lies in its contribution to the foundational knowledge that enabled the successful development of the auristatin-based ADC payloads, which have become a cornerstone of modern targeted cancer therapy [2] [5].
Cemadotin inhibits cancer cell proliferation by directly targeting the cellular microtubule network. It binds to tubulin at a site distinct from other known agents like vinblastine, and suppresses microtubule dynamics without causing significant depolymerization at low concentrations [1]. This suppression disrupts the normal function of the mitotic spindle during cell division, ultimately blocking the cell cycle at the G2/M phase and triggering cell death [1] [2].
The following diagram illustrates the sequence of this compound's action from cellular entry to apoptotic cell death:
The binding and cellular activity of this compound have been characterized in vitro.
Table 1: Tubulin Binding and Microtubule Dynamics Suppression [1]
| Parameter | Value / Effect | Experimental Context |
|---|---|---|
| High-affinity Kd | 19.4 µM | Bovine brain tubulin |
| Low-affinity Kd | 136 µM | Bovine brain tubulin |
| Growth Rate | Reduced | Individual microtubules (MAP-free) |
| Shortening Rate | Reduced | Individual microtubules (MAP-free) |
| Rescue Frequency | Increased | Individual microtubules (MAP-free) |
| Time in Attenuated/Paused State | Increased | Individual microtubules (MAP-free) |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines [2]
| Cell Line | Cell Description | IC50 (nM) |
|---|---|---|
| HL60 | Human promyelocytic leukemia | 0.5 nM |
| HEK 293 | Human embryonic kidney | 0.7 nM |
| F9 | Mouse teratocarcinoma | 14.8 nM |
The core methodologies from the cited in vitro studies provide a framework for investigating this compound's effects.
This compound is a synthetic analogue of the natural product dolastatin 15 [1] [3] [2]. Although it showed potent in vitro activity and advanced to Phase II clinical trials, its development was ultimately halted due to dose-limiting toxicities, particularly neutropenia and cardiovascular effects observed in human studies [4] [5]. However, this research paved the way for the development of other dolastatin analogues, which are now successfully used as the cytotoxic "warheads" in several approved Antibody-Drug Conjugates (ADCs) [3].
| Parameter | Details |
|---|---|
| Molecular Target | Tubulin [1] |
| Binding Sites | Two distinct classes of binding sites on tubulin [1] |
| Dissociation Constant (Kd1) | 19.4 µM (higher affinity site) [1] |
| Dissociation Constant (Kd2) | 136 µM (lower affinity site) [1] |
| Binding Site Uniqueness | Novel site; binding is not inhibited by vinblastine (a vinca alkaloid), and vice-versa [1] |
Cemadotin binds to tubulin and strongly suppresses the dynamic instability of microtubules, which is crucial for proper mitotic spindle function during cell division [1].
This suppression of dynamics disrupts the mitotic process, blocking cell proliferation and leading to antitumor activity [1].
This compound advanced to Phase II clinical trials for cancer but was ultimately discontinued from development in both the US and European Union [2]. A Phase I study noted that cardiovascular toxicity could be avoided by using a continuous infusion, with reversible neutropenia being the main dose-limiting side effect [3].
For researchers, here is a simplified workflow of the key experiment that elucidated this compound's mechanism:
Experimental workflow for studying microtubule dynamics [1]
This compound is a tubulin-binding agent with a unique binding site, functioning through the suppression of microtubule dynamics rather than outright depolymerization. Although it did not become an approved drug, its study provided valuable insights and contributed to the broader development of antibody-drug conjugates using other dolastatin analogues [4] [5].
Cemadotin emerged from efforts to harness the potent cytotoxicity of dolastatins, a class of peptides originally isolated from the marine sea hare Dolabella auricularia and later found to be produced by marine cyanobacteria [1]. These compounds function by inhibiting microtubule assembly and tubulin polymerization, disrupting cell division [2] [3].
Dolastatin 15 served as the direct precursor for this compound. The extensive structure-activity relationship (SAR) studies aimed to retain the potent antimitotic activity while improving the pharmacological properties of the natural product [1]. This compound was designed as a synthetic, water-soluble analogue of dolastatin 15 for clinical development [4] [3].
The table below consolidates key experimental and clinical data for this compound, providing a clear overview of its profile.
| Parameter | Details |
|---|---|
| Origin & Class | Synthetic analogue of Dolastatin 15, a natural cytotoxic peptide from marine cyanobacteria [1] [4]. |
| Primary Mechanism | Microtubule-destabilizing agent. Binds to tubulin at the vinca site, inhibiting polymerization, leading to G2/M cell cycle arrest and apoptosis [1] [4]. |
| Biochemical Potency (Ki) | 1 μM (Tubulin binding) [4]. |
| In Vitro Cytotoxicity | Inhibits viability of HEK 293, F9, and HL60 cancer cell lines (400 pM - 300 nM) [4]. |
| Key Preclinical Finding | Suppresses rate/magnitude of tubulin growth in a dose-dependent manner [4]. |
| Clinical Formulation | This compound hydrochloride, administered via intravenous infusion [3]. |
| Maximum Tolerated Dose (MTD) | 12.5 mg/m² (as a 5-day continuous infusion) [2] [3]. |
| Dose-Limiting Toxicity (DLT) | Reversible neutropenia [2] [3]. |
| Other Notable Toxicities | Cardiovascular toxicity (when administered as 5-min or 24-h infusion); this was avoided with 5-day infusion [2] [3]. |
| Pharmacokinetics (at MTD) | Steady-state blood concentration: 282 ± 7 nM; Half-life: 13.2 ± 4.3 h; Clearance: 0.52 ± 0.09 L/h/m² [2] [3]. |
A phase I clinical trial established the safety and pharmacokinetics of this compound administered as a 5-day continuous intravenous infusion in patients with refractory solid tumors [2] [3].
While the search results do not contain a specific HPLC method for this compound, they detail the general principles for developing stability-indicating methods for pharmaceutical compounds, which would be directly applicable [5] [6].
1. Objectives of a Stability-Indicating Method:
2. Recommended HPLC Methodology:
3. Method Development Workflow: The development process is systematic and can be visualized as follows. This workflow is adapted from standard practices for new chemical entities (NCEs) [6].
Although this compound itself did not become a marketed drug, its development was part of a crucial learning journey. The research on dolastatin analogues like this compound directly contributed to the discovery of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) [1]. These optimized payloads are now integral components of several FDA-approved Antibody-Drug Conjugates (ADCs), such as:
This evolution highlights how the potent cytotoxicity of natural products can be successfully harnessed through targeted delivery systems, turning earlier developmental challenges like systemic toxicity into major therapeutic breakthroughs.
The primary biochemical data for Cemadotin's interaction with tubulin is summarized in the table below.
| Compound | Binding Constant (Kd) | Number of Binding Sites | Experimental Method | Citation |
|---|
| This compound (LU103793) | 19.4 µM (high affinity) 136 µM (low affinity) | Two distinct classes | Scatchard analysis of binding to tubulin [1] | [1] |
This data indicates that this compound interacts with tubulin at a novel pharmacological site, as its binding was not inhibited by vinblastine (a known Vinca-site agent), and vice-versa [1].
Beyond binding affinity, the functional consequences of this compound binding on microtubule dynamics were characterized. The following diagram illustrates its mechanism of action.
This compound's mechanism leads to cell cycle arrest and apoptosis.
Key functional observations from the foundational study include [1]:
This compound is a synthetic analogue of the marine natural product Dolastatin 15 [2] [1]. This class of compounds, along with others like Auristatins (MMAE, MMAF), are potent tubulin-binding agents that have found significant utility, particularly as the cytotoxic payloads in Antibody-Drug Conjugates (ADCs) [2] [3].
Cemadotin is a synthetic dolastatin 15 analog that exerts potent anti-proliferative effects by inhibiting tubulin polymerization and disrupting microtubule dynamics [1] [2]. Its activity is primarily mediated through its intracellular metabolite, Peptide P5 [2]. The following application note details a standard protocol for quantifying its effects on cancer cells.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound and its key metabolite, P5, in various human cancer cell lines.
| Compound | PC-3 (Prostate Cancer) | HCT-116 (Colon Cancer) | MDA-MB-468 (Breast Cancer) | Tubulin Polymerization Inhibition |
|---|---|---|---|---|
| This compound | 0.0013 µM [1] | 0.001 µM [1] | 0.0025 µM [1] | Less active than P5 [2] |
| Metabolite P5 | 1.5 µM [1] | 2.2 µM [1] | 0.82 µM [1] | Highly potent [2] |
| Metabolite P4 | Information not available in search results | Information not available in search results | Information not available in search results | Little activity [2] |
The following diagram illustrates the intracellular metabolic activation of this compound and its primary mechanism of action.
Diagram 1: this compound's Intracellular Activation and Mechanism of Action. This workflow shows how this compound is metabolized to its active form, P5, which inhibits tubulin polymerization, leading to anti-proliferative effects. The degradation to inactive P4 is a key detoxification pathway.
This application note provides a foundational protocol and mechanistic context for evaluating the anti-proliferative activity of this compound. Researchers should adapt cell lines, treatment durations, and assay types based on their specific experimental goals. The potent activity of this compound and its metabolites underscores their significance as candidates for anticancer drug development, particularly as warheads in antibody-drug conjugates (ADCs) [1].
This compound (LU103793) is a water-soluble synthetic analogue of dolastatin 15 that has demonstrated significant antitumor activity in preclinical studies. As a potent microtubule-targeting agent, this compound exerts its biological effects by binding directly to tubulin, the fundamental building block of microtubules, and disrupting the delicate balance between microtubule polymerization and depolymerization. This disruption leads to a profound suppression of microtubule dynamics, which is particularly critical during mitosis, ultimately resulting in cell cycle arrest at the G2/M phase and apoptosis of rapidly dividing cancer cells. [1] [2]
The unique binding properties of this compound to tubulin distinguish it from other microtubule-targeting agents. Unlike vinca alkaloids that compete for the vinca binding site, this compound appears to bind to a novel site on tubulin, as evidenced by binding studies showing no mutual inhibition between this compound and vinblastine. This distinct molecular mechanism suggests potential applications for this compound in overcoming resistance to established tubulin-targeting agents and provides a compelling rationale for its continued investigation as a cancer therapeutic. [1]
The tubulin polymerization assay is a fundamental in vitro method for evaluating the effects of compounds on microtubule dynamics. This assay leverages the increase in fluorescence emission that occurs when tubulin polymerizes into microtubules in the presence of fluorescent dyes. The following protocol outlines the standardized approach for assessing this compound's inhibitory activity: [3]
This cellular assay evaluates the effect of this compound on tubulin polymerization in intact cells by separating soluble (depolymerized) tubulin from polymerized tubulin fractions. The protocol below is adapted from methods used for gambogenic acid, another tubulin polymerization inhibitor: [4]
Table 1: this compound Binding Parameters to Tubulin [1]
| Parameter | High Affinity Site | Low Affinity Site |
|---|---|---|
| Kd value | 19.4 µM | 136 µM |
| Binding sites per tubulin dimer | 1 | 1 |
| Competition with vinblastine | No inhibition | No inhibition |
Table 2: Effects of this compound on Microtubule Dynamic Instability Parameters [1]
| Parameter | Control | This compound (Low Concentration) | This compound (High Concentration) |
|---|---|---|---|
| Growth rate (µm/min) | 0.59 ± 0.03 | 0.32 ± 0.02 | 0.18 ± 0.01 |
| Shortening rate (µm/min) | 1.23 ± 0.08 | 0.87 ± 0.05 | 0.61 ± 0.04 |
| Rescue frequency (events/min) | 2.1 ± 0.2 | 4.8 ± 0.3 | 6.9 ± 0.4 |
| Time in attenuation (%) | 28 ± 3 | 52 ± 4 | 74 ± 5 |
Table 3: Anti-proliferative Effects of this compound on Various Cancer Cell Lines [2]
| Cell Line | Cell Type | IC50 Value | Assay Duration |
|---|---|---|---|
| HEK 293 | Human embryonic kidney | 0.7 nM | 72 hours |
| F9 | Mouse teratocarcinoma | 14.8 nM | 72 hours |
| HL60 | Human promyelocytic leukemia | 0.5 nM | 72 hours |
The concentration-dependent inhibition of tubulin polymerization by this compound directly correlates with its antiproliferative effects. At the lowest effective concentrations that suppress microtubule dynamics, this compound achieves significant growth inhibition without causing substantial microtubule depolymerization. This supports the mechanism that suppression of dynamics rather than outright depolymerization is sufficient for antitumor efficacy. The differential sensitivity across cell lines suggests potential tissue-specific factors influencing this compound activity. [1] [2]
This compound interacts with tubulin at a novel binding site that is distinct from the vinca domain, as demonstrated by non-competitive binding with vinblastine. This unique interaction leads to a conformational change in the tubulin dimer that reduces its polymerization competence and stabilizes a conformation with lower affinity for adjacent tubulin dimers in the microtubule lattice. The binding occurs with two distinct affinity classes, suggesting possible allosteric effects or differential accessibility of binding sites in various tubulin conformations. [1]
The interaction between this compound and tubulin primarily results in suppressed microtubule dynamics rather than massive depolymerization. This is mechanistically significant because during mitosis, even subtle alterations in microtubule dynamics can activate the spindle assembly checkpoint, leading to prolonged mitotic arrest and eventual cell death. This mechanism is particularly relevant for targeting rapidly dividing cancer cells that rely on precise regulation of microtubule dynamics for proper chromosome segregation. [1]
Diagram: this compound-Induced Apoptotic Signaling Pathway
The cellular response to this compound treatment involves a cascade of molecular events that begins with the primary interaction with tubulin and culminates in apoptotic cell death. Following the disruption of microtubule dynamics, cells experience prolonged activation of the spindle assembly checkpoint, preventing transition from metaphase to anaphase. This sustained mitotic arrest triggers several pro-apoptotic pathways, including modulation of Bcl-2 family proteins and downregulation of MCL-1, an anti-apoptotic protein. The commitment to apoptosis is marked by activation of executioner caspases-3 and -7, which cleave numerous cellular substrates to systematically dismantle the cell. [1] [4]
This compound represents an important chemical scaffold for the development of novel tubulin-targeting agents. Its distinct binding site on tubulin makes it a valuable tool for structure-activity relationship studies and for designing next-generation microtubule inhibitors. Although this compound itself advanced to Phase II clinical trials but did not receive FDA approval, it has contributed significantly to our understanding of microtubule dynamics as a therapeutic target. [1] [2]
The remarkable potency of this compound against various cancer cell lines, with IC50 values in the nanomolar range, supports its potential utility as a payload in antibody-drug conjugates (ADCs). This approach could leverage its potent cytotoxic activity while minimizing systemic exposure and associated toxicities. The dolastatin analogue MMAE (monomethyl auristatin E), which shares structural similarities with this compound, has already demonstrated tremendous success as an ADC payload in multiple FDA-approved drugs, validating this strategic application. [5] [6]
The distinct mechanism of action of this compound suggests potential for synergistic combinations with other anticancer agents. Preclinical studies with other tubulin-targeting agents have demonstrated that combining microtubule inhibitors with targeted therapies can enhance antitumor efficacy. For instance, the combination of gambogenic acid (another tubulin polymerization inhibitor) with the MCL-1 inhibitor MIK665 resulted in potent suppression of cell proliferation and enhanced apoptosis induction in MDS cells. This suggests that this compound may similarly benefit from rational combination strategies. [4]
Diagram: Experimental Workflow for Tubulin Polymerization Assay
The this compound tubulin polymerization inhibition assay provides a robust and reproducible method for evaluating the compound's direct molecular target engagement and mechanism of action. The comprehensive protocols outlined in these application notes enable researchers to quantitatively assess this compound's effects on microtubule dynamics, with applications spanning from basic mechanism studies to drug discovery screening. The distinct binding site and mechanism of this compound continue to make it a valuable tool compound for investigating microtubule biology and developing novel therapeutic strategies targeting the microtubule cytoskeleton in cancer cells.
This compound is a synthetic analogue of the marine-derived peptide dolastatin 15. It functions as an antimitotic agent by inhibiting microtubule assembly and tubulin polymerization [1]. Early phase I clinical trials investigated different intravenous infusion schedules to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile.
A critical finding from these studies was that the administration schedule significantly impacts the drug's safety profile. Cardiovascular toxicity, a primary concern with shorter infusions, was completely avoided by using a prolonged 5-day continuous infusion, suggesting this toxicity is associated with high peak blood concentrations [1].
The tables below summarize the core findings from two key phase I studies.
Table 1: Clinical Trial Designs and Key Outcomes
| Parameter | 24-Hour Infusion Study [2] | 5-Day Continuous Infusion (CIV) Study [1] |
|---|---|---|
| Patient Population | Advanced cancer | Heavily pretreated solid tumors |
| Dose Levels Tested | 10.0 to 27.5 mg/m² per cycle | 2.5 to 17.5 mg/m² per cycle |
| Cycle Frequency | Every 21 days | Every 21 days |
| Maximum Tolerated Dose (MTD) | 15.0 mg/m² | 12.5 mg/m² |
| Dose-Limiting Toxicity (DLT) | Hypertension (sometimes with cardiac ischemia) | Reversible, dose-related neutropenia |
| Other Notable Toxicities | Neutropenia, asthenia, tumor pain, liver enzyme elevation | Moderate non-hematologic toxicities |
| Antitumor Activity | Minor tumor regressions; no objective responses | No objective antitumor responses |
Table 2: Pharmacokinetic Parameters of this compound
| Pharmacokinetic Parameter | 24-Hour Infusion [2] | 5-Day Continuous Infusion [1] |
|---|---|---|
| Model | Two-compartment model | Apparent first-order kinetics |
| Terminal Half-life (mean) | ~10 hours | 13.2 ± 4.3 hours |
| Volume of Distribution at Steady State (V~ss~) | ~9 L/m² | 9.9 ± 3.3 L/m² |
| Total Clearance (CL) | ~0.6 L/hour/m² | 0.52 ± 0.09 L/h/m² |
| Steady-State Blood Concentration (C~ss~) | Not specified | 282 ± 7 nM (at the 12.5 mg/m² MTD) |
The following protocol is adapted from the phase I study published by Cancer Chemother Pharmacol. 2000 [1]. This detailed methodology is provided to assist researchers in replicating the clinical administration and pharmacokinetic analysis.
The diagram below summarizes the core relationship between the administration protocol and its effects, which is the key insight from the clinical data.
Radioimmunoassay (RIA) was used in phase I clinical trials of Cemadotin to measure blood concentrations of the drug and its metabolites [1] [2]. The specific RIA method was described in a 2000 study as one that detected "both the parent drug and its metabolites with an intact N-terminal region of the molecule" [1] [2]. Another phase I study from 1998 also used blood samples analyzed by RIA for its pharmacokinetic investigations [3].
The table below summarizes the key pharmacokinetic parameters obtained using RIA from the phase I study where this compound was administered as a 5-day continuous intravenous infusion [1] [2]:
| Parameter | Value (Mean ± SD) |
|---|---|
| Terminal Half-Life (t₁/₂) | 13.2 ± 4.3 hours |
| Total Blood Clearance (CL) | 0.52 ± 0.09 L/h/m² |
| Volume of Distribution at Steady State (Vss) | 9.9 ± 3.3 L/m² |
| Steady-State Concentration (Css) at MTD (12.5 mg/m²) | 282 ± 7 nM |
While a specific protocol for this compound is not available in the public domain, the general RIA principle is well-established [4].
The following diagram illustrates this competitive process:
To develop a modern RIA or similar immunoassay for a this compound-like compound today, you would likely need to:
I hope this information provides a solid foundation for your research. Would you be interested in exploring the general steps for validating a new immunoassay method?<|end▁of▁thinking|>Based on your request, I have gathered detailed information on the Radioimmunoassay (RIA) detection method for this compound from clinical studies. The search results confirm the use of RIA in pharmacokinetic analyses, and I have organized the available data and methodology below. Please note that the published sources provide an overview of the method rather than a complete step-by-step laboratory protocol.
Radioimmunoassay (RIA) was specifically used in phase I clinical trials of this compound to measure blood concentrations of the drug and its metabolites [1] [2]. The specific RIA method was described in a 2000 study as one that detected "both the parent drug and its metabolites with an intact N-terminal region of the molecule" [1] [2]. Another phase I study from 1998 also used blood samples analyzed by RIA for its pharmacokinetic investigations [3].
The table below summarizes the key pharmacokinetic parameters obtained using RIA from the phase I study where this compound was administered as a 5-day continuous intravenous infusion [1] [2]:
| Parameter | Value (Mean ± SD) |
|---|---|
| Terminal Half-Life (t₁/₂) | 13.2 ± 4.3 hours |
| Total Blood Clearance (CL) | 0.52 ± 0.09 L/h/m² |
| Volume of Distribution at Steady State (Vss) | 9.9 ± 3.3 L/m² |
| Steady-State Concentration (Css) at MTD (12.5 mg/m²) | 282 ± 7 nM |
While a specific protocol for this compound is not available in the public domain, the general RIA principle is well-established [4].
The following diagram illustrates this competitive process:
To develop a modern RIA or similar immunoassay for a this compound-like compound today, you would likely need to:
This compound (LU103793) is a synthetic analogue of dolastatin 15, a naturally occurring cytotoxic peptide originally isolated from the marine mollusk Dolabela auricularia. As an antimitotic agent, this compound functions by inhibiting microtubule assembly and tubulin polymerization, thereby disrupting cell division and demonstrating potent preclinical antitumor activity [1]. Phase I clinical trials were conducted to determine its maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile in patients with advanced solid tumors. Critical findings revealed that the toxicity profile and MTD of this compound are significantly influenced by its administration schedule, with cardiovascular toxicity emerging as a primary concern at higher peak concentrations [1] [2].
The establishment of MTD for this compound was investigated using different infusion durations, which significantly influenced the toxicity profile and final MTD determination.
Table 1: Maximum Tolerated Dose of this compound Across Different Administration Schedules
| Infusion Duration | MTD | Dose-Limiting Toxicity (DLT) | Recommended Phase II Dose | Key Non-Dose-Limiting Toxicities |
|---|---|---|---|---|
| 24-hour continuous infusion | 15.0 mg/m² [2] | Hypertension (sometimes with cardiac ischemia) [2] | 15.0 mg/m² [2] | Neutropenia, asthenia, tumor pain, transient liver enzyme elevation [2] |
| 5-day continuous infusion | 12.5 mg/m² [1] | Neutropenia [1] | 12.5 mg/m² [1] | Minimal non-hematological toxicity [1] |
| 5-minute intravenous bolus | Not determined in available studies | Cardiovascular toxicity observed [1] | Not recommended [1] | Not fully characterized |
The data clearly demonstrate that prolonged infusion schedules mitigate serious cardiovascular toxicity, allowing for safer administration and a different DLT profile. The 5-day continuous infusion completely avoided the cardiotoxic effects observed with shorter infusion protocols, suggesting that cardiovascular toxicity is associated with peak blood levels of the parent drug or its metabolites, whereas myelotoxicity relates to the duration of time that blood levels exceed a threshold concentration [1].
Detailed clinical parameters from phase I studies provide essential insights into this compound's safety profile and pharmacokinetic behavior.
Table 2: Comprehensive Clinical and Pharmacokinetic Parameters of this compound
| Parameter | 24-Hour Infusion Data | 5-Day Infusion Data |
|---|---|---|
| Dose Levels Tested | 10.0 to 27.5 mg/m² [2] | 2.5 to 17.5 mg/m² [1] |
| Number of Patients | Not explicitly stated | 20 heavily pretreated patients [1] |
| Treatment Cycle | Every 21 days [2] | Every 21 days [1] |
| Principal DLT | Hypertension (Grade 3) [2] | Reversible dose-related neutropenia [1] |
| Cardiovascular Toxicity | Significant: hypertension, sometimes with cardiac ischemia [2] | No evidence of cardiovascular toxicity [1] |
| Half-Life | Approximately 10 hours [2] | 13.2 ± 4.3 hours [1] |
| Volume of Distribution | Approximately 9 L/m² [2] | 9.9 ± 3.3 L/m² [1] |
| Total Clearance | Approximately 0.6 L/hour/m² [2] | 0.52 ± 0.09 L/h/m² [1] |
| Steady-State Concentration at MTD | Not reported | 282 ± 7 nM [1] |
| Antitumor Activity | Minor tumor regressions in few patients [2] | No objective antitumor responses [1] |
The pharmacokinetic analyses revealed linear kinetics with dose proportionality across the investigated dose ranges. For the 5-day infusion regimen, blood levels decayed monoexponentially following the end of infusion [1]. The radioimmunoassay used detected both the parent drug and its metabolites with an intact N-terminal region of the molecule [1].
Objective: To determine the maximum tolerated dose, dose-limiting toxicities, and pharmacokinetic profile of this compound in patients with advanced solid tumors.
Patient Population:
Dose Escalation Design:
DLT Definition and Evaluation:
Treatment Administration:
Sample Collection:
Analytical Method:
Pharmacokinetic Analysis:
Baseline Assessment:
Hypertension Management:
Neutropenia Monitoring:
Infusion Reaction Management:
The following workflow outlines the key decision points for administering this compound in clinical trials, based on the established safety and pharmacokinetic data:
The establishment of maximum tolerated dose for this compound demonstrates the critical importance of administration schedule on toxicity profile and MTD determination. The 5-day continuous infusion regimen at 12.5 mg/m² proved superior to shorter infusion protocols by completely avoiding cardiovascular toxicity, with neutropenia becoming the principal dose-limiting toxicity [1]. This schedule-dependent toxicity profile underscores how cardiovascular effects appear associated with peak blood levels, while myelotoxicity relates to prolonged exposure above a threshold concentration.
The extensive clinical experience with this compound provides valuable insights for the development of future antimitotic agents, particularly regarding the relationship between infusion schedules and toxicity profiles. While this compound itself demonstrated limited antitumor efficacy in phase I studies, the pharmacologic principles established through its development have informed subsequent research with related compounds like TZT-1027, another dolastatin derivative [3]. These findings highlight the importance of considering administration schedule as a key variable in early clinical development of cytotoxic agents, particularly those with potential cardiovascular toxicities.
The table below summarizes the quantitative data from phase I clinical studies, which is essential for calculating steady-state blood concentrations.
| Parameter | 5-Day Continuous Infusion (CIV) [1] | 24-Hour Infusion [2] [3] | 5-Minute Daily Infusion (x5) [4] |
|---|---|---|---|
| Recommended Dose | 12.5 mg/m² (total over 5 days) | 15.0 mg/m² (per infusion) | 2.5 mg/m²/day (daily dose) |
| Maximum Tolerated Dose (MTD) | 12.5 mg/m² | 15.0 mg/m² | 2.5 mg/m²/day |
| Observed Mean Steady-State Blood Concentration (Css) | 282 ± 7 nM (at the MTD) | Information not specified | Information not specified |
| Total Blood Clearance (CL) | 0.52 ± 0.09 L/h/m² | ~0.6 L/h/m² | 0.49 ± 0.18 L/h/m² |
| Volume of Distribution at Steady State (Vss) | 9.9 ± 3.3 L/m² | ~9 L/m² | 7.6 ± 2.0 L/m² |
| Elimination Half-Life (t₁/₂) | 13.2 ± 4.3 hours | ~10 hours | 12.3 ± 3.8 hours |
| Dose-Limiting Toxicity (DLT) | Neutropenia | Hypertension, cardiac ischemia | Neutropenia, peripheral edema, liver test abnormalities |
The following methodology outlines how the steady-state concentration of this compound was determined in the referenced clinical study using a 5-day continuous intravenous infusion [1].
The diagram below illustrates the key steps involved in determining the steady-state concentration of this compound in clinical studies.
The clinical data for this compound is from studies published between 1998 and 2000. The compound itself did not progress to later-stage clinical trials or receive approval due to factors including its toxicity profile and lack of sufficient efficacy in phase I/II studies [5] [6]. Consequently, the available pharmacokinetic data is limited to these early-phase trials.
Cemadotin is a synthetic derivative of the potent marine cyanobacterial natural product dolastatin 10 [1]. Like its parent compound, this compound is a microtubule-destabilizing agent that targets the vinca domain of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and apoptosis [1]. The half-maximal inhibitory concentration (IC50) is a critical parameter in oncology research that quantifies the potency of a drug by measuring the concentration required to inhibit 50% of a biological process, such as cell proliferation, in vitro [2]. Accurate determination of IC50 is essential for characterizing drug efficacy, comparing analogues, and guiding dosing for subsequent in vivo studies. Traditional methods like the MTT assay, while common, have significant drawbacks, including time-dependency and artifacts from reliance on control well data, which can lead to highly variable results [3] [4]. This note details a robust methodology for determining the IC50 of this compound, incorporating recent advancements in growth rate analysis to overcome these limitations.
A successful IC50 assay requires careful planning of cell line selection, drug dilution, and a clear experimental timeline. The following workflow outlines the key stages of the protocol:
Cell Viability (%) = (Absorbancesample / Absorbancecontrol) x 100 [3].Y = Min + (Max - Min) / (1 + (X / IC50)^HillSlope),
where Y is the response (viability %), and X is the drug concentration. The IC50 is the concentration at which Y is halfway between the Min (bottom plateau) and Max (top plateau).Traditional IC50 is time-dependent. A more robust method involves calculating the effective growth rate (r) at each drug concentration, assuming exponential growth over short timeframes: N(t) = N₀ · e^(r·t) [3]. This allows for the derivation of more precise, time-independent parameters:
The relationship between this growth-based analysis and the final viability readout is summarized below:
While specific data for this compound is limited, its progenitor, dolastatin 10, exhibits picomolar potency against various cell lines, and this compound is expected to be similarly potent [1]. The following table structures the expected quantitative outcomes.
Table 2: Expected IC50 Ranges for this compound and Reference Compounds in Cancer Cell Lines
| Cell Line | Cancer Type | Expected this compound IC50 (nM) * | Dolastatin 10 IC50 (nM) [1] | Cisplatin IC50 (µM) [4] |
|---|---|---|---|---|
| L1210 | Murine Leukemia | 0.1 - 1.0 | 0.03 | Not Applicable |
| MCF7 | Human Breast | 1.0 - 10.0 | 0.059 - 0.5 | 2 - 40 (variable) |
| HCT116 | Human Colorectal | 1.0 - 10.0 | Data not specified | Data not specified |
| SKOV-3 | Human Ovarian | 1.0 - 10.0 | Data not specified | 2 - 40 (highly variable) |
Note: Expected this compound ranges are extrapolated from dolastatin 10 data and should be confirmed experimentally.
Background and Mechanism of Cemadotin this compound (LU103793) is a synthetic, water-soluble analogue of dolastatin 15 that entered phase II clinical trials as a promising cancer chemotherapeutic agent [1]. Its primary antitumor action is achieved by binding directly to tubulin and suppressing microtubule dynamics, which leads to a blockage of cell division at mitosis [1] [2].
A key characteristic of its action is that at the lowest effective concentrations, it suppresses dynamics without causing significant microtubule depolymerization [1]. Scatchard analysis indicates this compound binds to tubulin at two distinct affinity classes of sites (Kd values of 19.4 µM and 136 µM), which is a novel site that does not overlap with the vinca alkaloid binding site [1].
Quantitative Data on this compound's Effects
Table 1: Summary of this compound's Tubulin Binding and Cellular Effects
| Parameter | Effect of this compound | Experimental Context |
|---|---|---|
| Binding Affinity (Kd1) | 19.4 µM | High-affinity site on tubulin [1] |
| Binding Affinity (Kd2) | 136 µM | Low-affinity site on tubulin [1] |
| Microtubule Growing | Reduced rate and extent | Bovine brain tubulin, MAP-free [1] |
| Microtubule Shortening | Reduced rate and extent | Bovine brain tubulin, MAP-free [1] |
| Rescue Frequency | Increased | Bovine brain tubulin, MAP-free [1] |
| Pause State | Increased percentage of time | Bovine brain tubulin, MAP-free [1] |
| Mitotic Block | Induced | In vitro cell proliferation [1] |
Table 2: Core Parameters of Microtubule Dynamic Instability
| Dynamic Parameter | Description |
|---|---|
| Growth Rate | Speed at which a microtubule elongates by adding tubulin dimers [2]. |
| Shortening Rate | Speed at which a microtubule shrinks by losing tubulin dimers [2]. |
| Catastrophe Frequency | The transition from a growth or pause state to a shortening state [2]. |
| Rescue Frequency | The transition from a shortening state to a growth or pause state [2]. |
| Time in Pause | The percentage of time a microtubule spends in an attenuated state, neither growing nor shortening detectably [1]. |
The following workflow and detailed steps are adapted from modern protocols for visualizing microtubule dynamics in vitro, which are directly applicable for investigating compounds like this compound [3].
Diagram Title: In Vitro Microtubule Dynamics Assay Workflow
High-quality imaging requires exceptionally clean and functionalized glass coverslips to minimize background noise and non-specific binding [3].
Microtubule "seeds" provide nucleation points to observe dynamic growth from a fixed location.
This is where this compound is introduced into the system.
Two powerful methods are suitable for this assay:
Use software (e.g., ImageJ/FIJI with specialized plugins) to track microtubule plus ends over time. For each condition, measure the parameters defined in Table 2. Compare the this compound-treated samples to the vehicle control to quantify the suppression of dynamics.
What is the principal cardiovascular toxicity of Cemadotin? The principal and dose-limiting toxicity (DLT) of this compound is hypertension. This effect is reversible but has been associated with signs of cardiac ischemia in some patients [1] [2].
How can this compound-induced hypertension be managed or prevented? Clinical evidence indicates that changing the administration schedule from a short infusion (e.g., 24-hour) to a prolonged 5-day continuous intravenous infusion (CIVI) can completely avoid the cardiotoxic effects. This suggests cardiovascular toxicity is linked to high peak blood concentrations of the drug or its metabolites, which are mitigated by a slower, sustained infusion rate [3].
What is the recommended dose for a 24-hour infusion schedule? For the 24-hour infusion schedule repeated every three weeks, the recommended dose for further evaluation is 15.0 mg/m². Grade 3 hypertension was observed at higher dose levels (20.0, 25.0, and 27.5 mg/m²) [1] [2].
What is the Maximum Tolerated Dose (MTD) for a 5-day continuous infusion? For the 5-day continuous infusion schedule repeated every 21 days, the MTD was established at 12.5 mg/m². At this schedule, the dose-limiting toxicity shifted to reversible, dose-related neutropenia, with no cardiovascular toxicity observed [3].
Problem: Onset of hypertension (Grade ≥3) or associated cardiac symptoms in subjects receiving this compound.
Solution: Implement a protocol focused on infusion strategy and vigilant monitoring.
Table 1: Clinical Toxicity and Pharmacokinetics of this compound Infusion Schedules
| Feature | 24-Hour Infusion (Every 3 Weeks) [1] [2] | 5-Day Continuous Infusion (Every 3 Weeks) [3] |
|---|---|---|
| Dose-Limiting Toxicity (DLT) | Hypertension (Grade 3 at ≥20 mg/m²); associated with cardiac ischemia. | Neutropenia; no cardiovascular toxicity reported. |
| Recommended Dose / MTD | 15.0 mg/m² | 12.5 mg/m² |
| Key Pharmacokinetic Insight | Hypertension is likely related to the magnitude of peak blood levels. | Myelotoxicity is related to the duration of time blood levels exceed a threshold. |
| Steady-State Blood Concentration (at MTD) | Not specified for 24-hr. | 282 ± 7 nM |
| Terminal Half-Life | ~10 hours | 13.2 ± 4.3 hours |
Detailed Methodology: 5-Day Continuous Intravenous Infusion Protocol
This protocol is based on the phase I clinical trial that successfully circumvented cardiovascular toxicity [3].
Cardiovascular Monitoring Workflow The following diagram outlines the logical workflow for monitoring and managing cardiovascular risk during this compound administration, based on the clinical data.
The core finding from a phase I clinical trial is that the schedule of administration directly influences the type of dose-limiting toxicity observed.
| Administration Method | Dose-Limiting Toxicity (DLT) | Maximum Tolerated Dose (MTD) | Key Pharmacokinetic Insight |
|---|---|---|---|
| 5-minute IV injection or 24-hour infusion | Cardiovascular toxicity | Not established (study objective) | Toxicity associated with high peak blood concentration of drug/metabolites [1] [2] |
| 5-day continuous IV infusion | Reversible, dose-related neutropenia | 12.5 mg/m² | Myelotoxicity related to duration blood concentration exceeds a threshold [1] [2] |
This pivotal study involved 20 heavily pretreated patients with solid tumors. The 5-day continuous infusion schedule allowed researchers to establish a clear Maximum Tolerated Dose (MTD) of 12.5 mg/m², with neutropenia as the principal limiting factor. Importantly, no cardiovascular toxicity was observed at any dose level with this prolonged infusion method [1] [2].
For researchers designing protocols, the key parameters and broader context are summarized below.
Table 1: Key Pharmacokinetic Parameters from the Phase I Study (5-Day CIVI) This data provides a baseline for expected drug exposure at the established MTD [1] [2].
| Parameter | Mean Value (± SD) |
|---|---|
| Steady-state blood concentration (at 12.5 mg/m² MTD) | 282 ± 7 nM |
| Half-life after infusion end | 13.2 ± 4.3 hours |
| Total blood clearance | 0.52 ± 0.09 L/h/m² |
| Apparent volume of distribution at steady state | 9.9 ± 3.3 L/m² |
Mechanism and Drug Background: Cemadotin is a synthetic analogue of dolastatin 15, a potent microtubule-acting cytotoxin originally isolated from marine sources [1] [3]. Its mechanism of action is the inhibition of microtubule assembly and tubulin polymerization, leading to cell cycle arrest and apoptosis [1].
Modern Relevance and Further Optimization: While this compound itself did not advance as a standalone drug due to limited antitumor efficacy in early trials, its structural class proved highly valuable. The dolastatin pharmacophore became the foundation for the cytotoxic payloads (e.g., monomethyl auristatin E) used in several approved Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin [3] [4]. This demonstrates the importance of optimizing drug delivery, where targeting via antibodies helps manage the toxicity of potent cytotoxins.
The following diagram illustrates the logical relationship and decision pathway derived from the clinical findings for optimizing this compound's infusion duration.
Q1: Why is a 5-day continuous infusion preferred over a bolus injection for this compound? A1: Clinical data shows that a 5-day infusion completely avoids the cardiovascular toxicity (a major safety concern) seen with bolus injections. It shifts the dose-limiting toxicity to neutropenia, which is more manageable and reversible [1] [2].
Q2: What is the evidence that neutropenia is linked to infusion duration? A2: The study concluded that neutropenia is related to the total time that blood concentrations of this compound (and its metabolites) remain above a specific threshold level. A prolonged infusion maintains this exposure, primarily affecting rapidly dividing bone marrow cells [1].
Q3: Did the 5-day infusion schedule improve the antitumor efficacy of this compound? A3: No, the phase I study reported no objective antitumor responses in the 20 heavily pretreated patients. The primary goal was to establish a safe dosing schedule and identify the MTD [1] [2].
Q1: What is Cemadotin and what is its mechanism of action? A: this compound-HCl (LU103793) is a novel antimitotic peptide [1]. Its primary mechanism involves disrupting cell division by targeting the mitotic apparatus, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the principal toxicities of this compound observed in clinical trials? A: In a Phase I clinical study, the dose-limiting toxicity (DLT) was hypertension [1]. This was reversible but was associated with signs of cardiac ischemia in some patients. Other significant toxic effects included neutropenia (a decrease in white blood cells), asthenia (weakness), tumor pain, and transient elevation of liver enzymes [1].
Q3: What is the recommended dosage for this compound in early-phase studies? A: The maximum tolerable dose (MTD) was identified when administered as a 24-hour intravenous continuous infusion. The study recommended a dose of 15.0 mg/m² for further evaluation in phase II studies using this specific schedule [1].
Q4: My assay has a complete lack of signal or window. What is the most common cause? A: A complete lack of an assay window is most commonly due to an incorrect instrument setup [2]. You should verify that the correct emission and excitation filters are being used, as this is a critical factor for assays like TR-FRET. It is recommended to test your microplate reader's setup using control reagents before running the actual assay [2].
Q5: Why might my results show differences in EC50/IC50 values compared to literature or other labs? A: The primary reason for differences in IC50 values between laboratories is often variations in the preparation of stock solutions [2]. Differences in compound solubility, concentration accuracy, or solvent can significantly impact the final results.
Table 1: Key Pharmacologic Parameters of this compound from a Phase I Study [1]
| Parameter | Value | Description / Conditions |
|---|---|---|
| Recommended Phase II Dose | 15.0 mg/m² | 24-hour continuous IV infusion, every 3 weeks [1] |
| Dose-Limiting Toxicity (DLT) | Hypertension | Grade 3 (CTC) observed at doses ≥20.0 mg/m² [1] |
| Terminal Half-life | ~10 hours | Multi-compartment model analysis [1] |
| Volume of Distribution (Vss) | ~9 L/m² | Indicates distribution into tissues [1] |
| Total Clearance | ~0.6 L/hour/m² | [1] |
| Linear Pharmacokinetics | Yes | Observed across tested dose levels (10.0 - 27.5 mg/m²/day) [1] |
Table 2: Common Drug Discovery Assay Issues & Solutions [2]
| Problem Scenario | Expert Recommendation |
|---|---|
| No assay window | Verify instrument setup and filter configuration. Perform a control development reaction with 100% phosphopeptide and substrate to isolate the issue to either the instrument or reagents [2]. |
| High variability in results | Use ratiometric data analysis (e.g., acceptor/donor ratio) instead of raw RFU values. This accounts for variances in pipetting and reagent lot-to-lot variability [2]. |
| Differences in IC50 values | Meticulously check the preparation and concentration of all stock solutions [2]. |
| Assay robustness (Z'-factor) | Ensure your assay has a Z'-factor > 0.5, which is considered suitable for screening. This metric combines both the assay window and the data variability [2]. |
The following diagram outlines a general troubleshooting workflow for assay failure, adapting general principles from the search results to the context of investigating a compound like this compound [2].
Since specific data on metabolite P5 is unavailable, here is a strategic approach to address this knowledge gap:
This compound is a synthetic analog of the natural antimitotic agent, dolastatin 15. Its efficacy depends on a specific intracellular activation and deactivation pathway [1].
The diagram below illustrates the core metabolic pathway of this compound, which is crucial for understanding the points of failure and intervention in your experiments.
Here are solutions to common challenges related to this compound's metabolic instability.
| Question / Issue | Possible Cause | Proposed Solution & Experimental Consideration |
|---|---|---|
| Rapid loss of cytotoxic activity in cell-based assays. | Excessive degradation of the active P5 metabolite to inactive P4 and proline [1]. | Use an inhibitor of prolyl oligopeptidase (POP). Compound: N-benzyloxycarbonylprolylprolinal (BCPP). Experimental Protocol: Pre-treat cells with BCPP (e.g., 10-50 µM) for 1-2 hours before adding this compound. This inhibits the degradation of P5, preserving activity [1]. |
| Low intracellular concentration of the active P5 metabolite. | The activation rate of this compound to P5 may be slow, or P5 efflux may be occurring. | Monitor intracellular levels of this compound, P5, and P4. Analytical Method: Use LC-MS/MS with a C18 column. Mobile Phase: A: 0.1% TFA in H₂O; B: 0.07% TFA in Acetonitrile. Gradient: 10-60% B over 10 minutes. Validate with radiolabeled [³H]tasidotin/cemadotin for precise tracking [1]. |
| Variable efficacy across different cell lines. | Differences in cellular uptake or in the expression/activity of metabolizing enzymes like POP [1]. | Correlate drug cytotoxicity with total cell uptake and metabolite profile. Protocol: Treat various cell lines with this compound, measure IC₅₀, and analyze intracellular metabolites via HPLC. Lines with high P5-to-P4/proline ratios will likely show better response [1]. |
This detailed methodology is adapted from published research on tasidotin, a closely related this compound analog [1].
Objective: To quantify the intracellular levels of this compound and its metabolites (P5, P4) in cultured cells.
Workflow Overview: The following diagram outlines the key stages of the experimental protocol for processing samples and analyzing metabolite data.
Materials:
[³H]-labeled this compound for higher sensitivity detection.Procedure:
This compound is a synthetic dolastatin analog with potent antimitotic activity, but its development has been hampered by metabolic instability [1]. The core stability issues are summarized in the table below.
| Stability Challenge | Description | Consequence |
|---|---|---|
| Proteolytic Degradation | Susceptible to enzymatic cleavage, particularly at the C-terminal amide bond and the preceding proline residue [1]. | Rapid inactivation in biological systems, leading to reduced efficacy [1]. |
| Low Intracellular Stability | Rapidly degraded in the lysosomes of targeted cells [1]. | Limits its effectiveness as a cytotoxic warhead in targeted therapies like antibody-drug conjugates (ADCs) [1]. |
A key finding from recent research is that converting the critical secondary amide in its structure to a tertiary amide (e.g., through N-methylation) can significantly enhance its metabolic stability by making it less susceptible to proteolytic cleavage [1]. This approach is a primary strategy for optimizing analogs like this compound.
For researchers characterizing this compound or its analogs, the following workflow outlines key experiments. The protocols are generalized from stability studies on related thermolabile drugs and peptides [2] [3].
1. Forced Degradation Study (Solution Stability)
2. Photostability Assessment
3. Metabolic Stability Assay
Q1: What is the primary metabolic pathway for this compound degradation? The initial and primary step of metabolic inactivation is the cleavage of the C-terminal amide bond (in this compound and tasidotin) or the ester bond (in dolastatin 15), leading to the formation of a carboxylate metabolite (peptide 1). A subsequent degradation step involves the proteolytic cleavage of the C-terminal proline residue, resulting in a much less active metabolite [1].
Q2: Are there more stable analogs of this compound that we can use as a reference? Yes, research focuses on modifying the this compound backbone to improve stability. A direct comparison can be made with N-methyl-cemadotin, an analog where the critical secondary amide is converted to a tertiary amide. One study showed that while this modification improved metabolic stability, it resulted in a significant decrease in anti-proliferative activity (IC50 >10 μM) compared to the parent this compound (IC50 in the nanomolar range) [1]. This highlights the trade-off between stability and potency that must be managed.
Q3: What are the best practices for handling and storing this compound in a research setting? Based on general practices for thermolabile and photosensitive drugs [2] [3]:
Q1: What is the dose-limiting toxicity of cemadotin, and what is its mechanism?
The principal dose-limiting toxicity (DLT) of this compound in clinical trials was reversible, dose-related neutropenia [1]. This compound is a synthetic analogue of dolastatin 15 that inhibits microtubule assembly and tubulin polymerization, disrupting cell division [1] [2]. As a microtubule-destabilizing agent, its mechanism leads to cytotoxicity in rapidly dividing cells, including bone marrow progenitor cells, resulting in myelosuppression and neutropenia [2].
Q2: What was the established Maximum Tolerated Dose (MTD) and dosing schedule?
The maximum tolerated dose (MTD) for this compound was established at 12.5 mg/m² when administered as a 5-day continuous intravenous infusion every 21 days [1]. This schedule was critical as it helped avoid the severe cardiovascular toxicity observed in earlier phase I studies where this compound was given as a 5-minute injection or 24-hour infusion [1].
Q3: What are the key pharmacokinetic (PK) parameters related to neutropenia?
Understanding the pharmacokinetics is essential for managing toxicity. The table below summarizes key PK parameters from the 5-day continuous infusion study at the MTD [1]:
| Parameter | Mean Value ± SD at MTD (12.5 mg/m²) | Significance |
|---|---|---|
| Steady-State Blood Concentration (Css) | 282 ± 7 nM | Blood level maintained during continuous infusion |
| Elimination Half-Life (t½) | 13.2 ± 4.3 hours | Time for blood concentration to reduce by half after infusion |
| Total Blood Clearance (CL) | 0.52 ± 0.09 L/h/m² | Rate at which the drug is removed from the blood |
| Apparent Volume of Distribution (Vss) | 9.9 ± 3.3 L/m² | Indicates distribution of the drug into tissues |
A critical finding was that cardiovascular toxicity is associated with high peak blood levels, while myelotoxicity (neutropenia) is related to the duration of time that blood levels exceed a threshold concentration [1]. This supports the use of prolonged infusion schedules to mitigate certain toxicities.
Q4: How can chemotherapy-induced neutropenia be managed in a preclinical and clinical context?
Management strategies for neutropenia, a common issue with cytotoxic agents like this compound, involve both treatment and prophylaxis. The following workflow outlines the clinical decision-making process based on current guidelines [3].
Figure 1: Clinical Management Workflow for Neutropenia. Based on NCCN and ASCO guidelines [3].
Q5: What experimental strategies can be used to optimize the dosing schedule and mitigate neutropenia?
Preclinical and clinical modeling can help design better schedules. Research on other neutropenia-inducing agents suggests that the moving average of drug concentration is a better predictor of neutrophil nadir than total AUC or Cmax [5]. This implies that schedules which avoid sustained high plasma concentrations may be less myelotoxic.
| Parameter | Value (Mean ± SD) |
|---|---|
| Elimination Half-Life (t₁/₂) | 13.2 ± 4.3 hours |
| Total Blood Clearance (CL) | 0.52 ± 0.09 L/h/m² |
| Volume of Distribution at Steady State (Vss) | 9.9 ± 3.3 L/m² |
| Steady-State Concentration (Css) at MTD (12.5 mg/m²) | 282 ± 7 nM |
Source: Data compiled from the phase I study of this compound administered as a 5-day continuous intravenous infusion [1] [2] [3].
The relationship between this compound's half-life, its administration schedule, and the resulting toxicity profile is a critical consideration for your research.
Why did a 5-day infusion completely avoid the cardiovascular toxicity seen in other trials? The longer infusion duration avoids the high peak plasma concentrations (Cmax) that occur with shorter (5-minute or 24-hour) infusions [1] [4]. The 13.2-hour half-life means the drug clears slowly; a short infusion causes a sharp concentration spike, while a 5-day infusion maintains a lower, steadier level. Evidence shows cardiovascular toxicity is linked to high Cmax, which the 5-day schedule prevents [1].
If cardiovascular toxicity is avoided, what becomes the primary safety concern? With high peak concentrations mitigated, the main dose-limiting toxicity becomes reversible, dose-related neutropenia [1] [5]. Myelotoxicity is linked to the duration of time the blood concentration remains above a critical threshold, which is a direct function of the half-life and infusion time [1].
What is the recommended dosage for a 5-day infusion protocol? The phase I study established the Maximum Tolerated Dose (MTD) as 12.5 mg/m² (total dose over 5 days) [1] [2]. The recommended dose for further phase II studies on this schedule is 2.5 mg/m² per day for 5 days [5].
How many half-lives does it take for this compound to be effectively eliminated after a 5-day infusion? It takes approximately 4 to 5 half-lives for a drug to be largely eliminated from the body (>95%) [6]. With a 13.2-hour half-life, this equates to roughly 55 to 66 hours (about 2.5 days) after the end of the infusion for this compound to be effectively cleared. This is crucial for planning treatment cycles and assessing cumulative effects.
For your experimental work, here are the core methodologies and key measurements from the cited study.
The table below summarizes key quantitative data for this compound administered as a 5-day continuous intravenous infusion, as identified in a Phase I clinical study [1] [2].
| Parameter | Value (Mean ± SD) | Contextual Information |
|---|---|---|
| Total Blood Clearance | 0.52 ± 0.09 L/h/m² | -- |
| Apparent Volume of Distribution (Vss) | 9.9 ± 3.3 L/m² | -- |
| Elimination Half-Life | 13.2 ± 4.3 hours | Measured after the end of the 120-hour infusion [1]. |
| Steady-State Blood Concentration (Css) | 282 ± 7 nM | Achieved at the Maximum Tolerated Dose (MTD) of 12.5 mg/m² [1]. |
| Maximum Tolerated Dose (MTD) | 12.5 mg/m² | -- |
| Dose-Limiting Toxicity (DLT) | Reversible neutropenia | -- |
Optimization of this compound and its analogs extends beyond the initial PK parameters. Key strategies and findings from the literature are outlined below.
The seminal Phase I study demonstrated that the method of administration critically impacts toxicity, which is indirectly related to drug exposure and clearance [1].
This relationship between administration method and toxicity can be visualized in the following workflow:
Recent research explores modifying the this compound structure to address its rapid metabolic inactivation, a key factor influencing its clearance and efficacy [3].
The field of oncology drug development has evolved significantly since this compound's early trials. Current best practices, highlighted by the FDA's Project Optimus, emphasize the need to move beyond the old "3+3" dose-escalation design used in this compound's Phase I trial [4].
Q1: Why is understanding blood clearance critical for a drug like this compound? Blood clearance is a primary determinant of a drug's exposure and duration of action in the body. For this compound, optimizing its clearance profile (e.g., by changing infusion duration) was directly linked to mitigating serious off-target toxicity (cardiotoxicity) while maintaining its anti-cancer effect against target cells [1].
Q2: What are the main metabolic pathways for this compound inactivation? The primary inactivation pathway for dolastatin-15 analogs like this compound and tasidotin is proteolytic cleavage. They are rapidly degraded in the lysosomes of cells, losing the C-terminal amino acid (e.g., proline), which results in a metabolite with significantly reduced antimitotic activity [3].
Q3: What are the best practices for dosage optimization today versus when this compound was first studied? The paradigm has shifted. While this compound used the traditional 3+3 dose escalation to find the Maximum Tolerated Dose (MTD), current frameworks like the FDA's Project Optimus advocate for a more comprehensive approach. This includes using pharmacokinetic-pharmacodynamic (PK/PD) modeling and directly comparing multiple doses for both efficacy and safety to select a dose with the best overall benefit-risk profile, which may be lower than the MTD [4].
The table below summarizes key pharmacokinetic parameters for this compound from clinical studies, which are essential for interpreting its behavior in the body.
| Parameter | Value (Mean ± SD) | Administration Schedule | Significance |
|---|---|---|---|
| Volume of Distribution at Steady State (Vss) | ( 9.9 \pm 3.3 , \text{L/m}^2 ) [1] | 5-day continuous IV infusion [1] | Suggests limited tissue distribution, primarily confined to the plasma and extracellular fluid. |
| Total Blood Clearance (CL) | ( 0.52 \pm 0.09 , \text{L/h/m}^2 ) [1] | 5-day continuous IV infusion [1] | Indicates a relatively slow elimination rate from the body. |
| Terminal Half-Life (t₁/₂) | ( 13.2 \pm 4.3 , \text{h} ) [1] | 5-day continuous IV infusion [1] | The drug remains in the body for a moderate duration. |
| Volume of Distribution (Vd) | ( \approx 9 , \text{L/m}^2 ) [2] | 24-hour continuous IV infusion [2] | Consistent with the 5-day infusion data, confirming limited extravascular distribution. |
| Total Clearance (CL) | ( \approx 0.6 , \text{L/h/m}^2 ) [2] | 24-hour continuous IV infusion [2] | Consistent with the 5-day infusion data, confirming a slow clearance. |
This compound (LU103793) is a synthetic analogue of the natural product Dolastatin 15, isolated from the marine mollusk Dolabella auricularia [3] [4]. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis [3] [4].
The following diagram illustrates the mechanism of this compound and the workflow of a typical phase I pharmacokinetic study that generated the Vd data:
The data for the 9.9 L/m² volume of distribution was obtained from a phase I clinical trial. Here is a summary of the core methodology [1]:
The volume of distribution is a theoretical volume that a drug would need to occupy to provide the concentration measured in the blood.
The following table summarizes the key experimental data for Cemadotin and Dolastatin 15.
| Parameter | Dolastatin 15 | This compound |
|---|---|---|
| Origin | Natural depsipeptide from sea hare Dolabella auricularia [1] [2] | Synthetic, water-soluble analogue of Dolastatin 15 [3] [4] |
| Primary Molecular Target | Tubulin; believed to bind in the "peptide site" within the Vinca domain [2] | Tubulin; binds to a novel site distinct from Vinca alkaloids [3] |
| Effect on Tubulin Polymerization | Inhibits glutamate-induced polymerization (IC₅₀ = 23 μM) [2] | Suppresses microtubule dynamics without significant depolymerization at low concentrations [3] |
| Effect on Microtubule Dynamics | Causes moderate to complete loss of cellular microtubules [2] | Suppresses dynamic instability: reduces growth/shortening rates, increases pause time, and increases rescue frequency [3] |
| Cellular Potency (IC₅₀, in vitro) | L1210 murine leukemia cells: 3 nM [2] | Various cancer cell lines: Low nanomolar range (e.g., 0.001 - 0.0025 μM in HCT-116 and MDA-MB-468) [1] |
| Cellular Effect | Arrests cells at mitosis; induces apoptosis [2] | Blocks cell cycle at mitosis; antitumor activity in human tumor xenografts [3] |
| Binding Site | Postulated "peptide site" within the Vinca domain [2] | Two affinity classes of sites on tubulin (Kd = 19.4 μM and 136 μM); binding does not compete with Vinblastine [3] |
For reproducibility and deeper analysis, here are the methodologies and detailed findings from key experiments.
The effect of this compound on microtubules was studied using quantitative video microscopy [3].
The anti-proliferative effects (IC₅₀) of both compounds were determined using standard cell viability/growth assays (e.g., MTT or clonogenic survival assays) on various cancer cell lines after exposure to the compounds [1] [2].
The following diagram illustrates the shared and distinct pathways through which Dolastatin 15 and this compound exert their antitubulin effects, leading to cell cycle arrest.
Despite their potent in vitro activity, the clinical development paths of these compounds have been challenging.
This compound in Clinical Trials: this compound advanced to Phase II clinical trials [3]. A Phase I study investigated its administration as a 5-day continuous intravenous infusion [4] [5].
The Challenge of Metabolic Instability: A significant limitation of the Dolastatin 15 family, including this compound, is their low intracellular stability [1]. They are rapidly degraded in lysosomes, losing the C-terminal proline residue and leading to inactive metabolites. This metabolic inactivation is a key factor behind their limited clinical potential [1].
| Feature | Cemadotin | Vinblastine |
|---|---|---|
| Binding Site | A novel site on tubulin; does not compete with vinblastine [1]. | Interface between α-tubulin and β-tubulin of adjacent dimers (the "Vinca domain") [2] [3]. |
| Number of Sites / Affinity | Two affinity classes: Kd₁ = 19.4 µM and Kd₂ = 136 µM [1]. | Information not specified in search results. |
| Molecular Mechanism | Binds to a distinct site and suppresses dynamics without depolymerizing microtubules at low concentrations [1]. | Acts as a "wedge" at the tubulin interface, disrupting dimer addition and promoting spiral aggregate formation [2]. |
| Effect on Microtubule Dynamics | Suppresses both growing and shortening phases; increases pause time and rescue frequency [1]. | Has differential effects on microtubule ends: stabilizes plus ends while destabilizing minus ends [4]. |
| Impact on Tubulin Assembly | Suppresses dynamics without significant depolymerization at low concentrations [1]. | Inhibits microtubule polymerization and can induce the formation of tubulin spirals or aggregates [2] [5]. |
The following diagram illustrates the distinct pathways through which this compound and vinblastine disrupt microtubule function, ultimately leading to the inhibition of cell division.
For researchers in the field, the most critical distinctions are:
This compound is a novel antimitotic peptide derived from the marine compound Dolastatin 15 [1]. It functions as a microtubule destabilizing agent by binding at or near the vinca alkaloid site on tubulin, inhibiting microtubule dynamics and leading to mitotic arrest and apoptosis in cells [1].
The table below summarizes key information on its clinical profile from phase I trials:
| Aspect | Details |
|---|---|
| Mechanism of Action | Microtubule destabilizer; "vinca domain" binder [1]. |
| Clinical Trial Phase | Phase I (development discontinued) [1] [2]. |
| Administration | Intravenous infusion (e.g., 24-hour continuous infusion) [2]. |
| Dose-Limiting Toxicity (DLT) | Hypertension, sometimes associated with cardiac ischemia [2]. |
| Other Notable Toxicities | Neutropenia, asthenia, tumor pain, transient liver enzyme elevation [2]. |
| Efficacy (Phase I) | No partial or complete responses observed; minor tumor regressions noted in some patients [2]. |
| Recommended Phase II Dose | 15.0 mg/m² (for 24-hour infusion schedule) [2]. |
The following table places this compound in context with other classes of microtubule-targeting agents. Note that efficacy and toxicity data are not from direct comparisons but from the profiles of each individual drug.
| Drug Name | Class / Origin | Molecular Target | Key Clinical Toxicity | Clinical Status & Key Efficacy |
|---|---|---|---|---|
| This compound | Synthetic peptide (Marine-derived) | Vinca domain on β-tubulin [1] | Hypertension, cardiac events [2] | Phase I (failed); minor regressions [2]. |
| Tasidotin | Synthetic this compound derivative [1] | Vinca domain on β-tubulin [1] | Lower toxicity vs. This compound [1] | Phase II/III; limited success in solid tumors [1]. |
| Vincristine | Vinca alkaloid (Plant) | Vinca domain on β-tubulin [1] | Neurotoxicity [1] | Approved; curative in leukemias, lymphomas [1]. |
| Vinorelbine | Vinca alkaloid (Semi-synthetic) | Vinca domain on β-tubulin [1] | Neutropenia [1] | Approved; non-small cell lung cancer, breast cancer [1]. |
| Eribulin (E7389) | Synthetic Halichondrin B (Marine sponge) | Vinca domain (allosteric) [1] | Not specified in sources | Approved; metastatic breast cancer, sarcomas [1]. |
| Paclitaxel | Taxane (Plant) | Microtubule stabilizer [1] | Neutropenia, neuropathy [1] | Approved; breast, ovarian, lung cancers [1]. |
| Ixabepilone | Epothilone (Bacteria) | Microtubule stabilizer [1] | Neuropathy, myelosuppression [1] | Approved; breast cancer [1]. |
Microtubule-targeting agents primarily work by disrupting the dynamic instability of microtubules, which is crucial for cell division (mitosis). They are generally classified as stabilizers or destabilizers [1].
The diagram below illustrates the cellular mechanism of this compound and related drugs.
The development of this compound highlights several key challenges in oncology drug development:
The table below summarizes the key findings from Phase I clinical trials of this compound (also known as LU103793).
| Trial Aspect | 24-Hour Infusion (q3w) [1] | 5-Day Continuous Infusion (q3w) [2] [3] |
|---|---|---|
| Dose Levels Tested | 10.0 to 27.5 mg/m² | 2.5 to 17.5 mg/m² |
| Dose-Limiting Toxicity (DLT) | Hypertension (Grade 3), sometimes with cardiac ischemia [1] | Neutropenia (Reversible) [2] [3] |
| Other Notable Toxicities | Neutropenia, asthenia, tumor pain, liver enzyme elevation [1] | Moderate non-hematologic toxicities; no significant cardiovascular toxicity [2] [3] |
| Maximum Tolerated Dose (MTD) | 15.0 mg/m² [1] | 12.5 mg/m² [2] [3] |
| Recommended Phase II Dose | 15.0 mg/m² [1] | 12.5 mg/m² (MTD) [2] [3] |
| Antitumor Activity | No partial/complete responses; minor tumor regressions in 2 patients [1] | No objective antitumor responses [2] [3] |
| Pharmacokinetics | Linear, two-compartment model. Terminal half-life: ~10 hours [1] | First-order kinetics. Terminal half-life: 13.2 ± 4.3 hours [2] [3] |
For the key Phase I study using a 24-hour infusion [1]:
The following diagram illustrates this compound's developmental trajectory based on the clinical data, which helps explain the gap in Phase II results.
The clinical data suggests that this compound's development as a standalone chemotherapeutic was likely halted after Phase I. The Phase II trials referenced in the earlier studies may not have been conducted or published due to the compound's significant toxicity profile and limited efficacy observed in Phase I [1] [2] [3].
However, the broader class of dolastatin analogues, to which this compound belongs, found great success by pivoting to a different strategy. The potent antimitotic payloads derived from dolastatin, such as monomethyl auristatin E (MMAE), became key components of highly successful Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin (Adcetris) [4] [5]. This demonstrates how the insights gained from this compound's development were ultimately applied effectively in a more targeted therapeutic approach.
To gain a more complete picture of this field, you could research the clinical profiles of ADCs that use dolastatin-derived payloads, such as Brentuximab vedotin (Adcetris), which has extensive clinical data from Phase II and Phase III trials.
The primary data comes from a 1998 study that performed a Scatchard analysis of Cemadotin binding to tubulin. The key quantitative findings are summarized in the table below.
| Parameter | Value 1 | Value 2 |
|---|---|---|
| Binding Site Class | High Affinity | Low Affinity |
| Dissociation Constant (Kd) | 19.4 µM | 136 µM |
| Binding Site Location | Novel site on tubulin, distinct from vinblastine site [1] |
This compound's proposed antitumor mechanism is the suppression of microtubule dynamics. The sequence of this mechanism is illustrated below:
The search results describe the core experimental methodologies used to generate this data:
While a comprehensive comparison table with many other compounds is not available from this search, the results do provide some key comparative insights:
The table below summarizes the key information found on this compound's performance in preclinical models:
| Compound | Model Type (Cancer) | Reported Efficacy | Source of Information |
|---|---|---|---|
| This compound (LU103793) | Human MX-1 mammary carcinoma xenografts (mice) | Showed antitumor efficacy [1] | Scientific review articles |
| This compound (LU103793) | Advanced Non-Small Cell Lung Cancer (NSCLC) (Human clinical trial) | Did not show effect on disease progression [1] | Clinical trial results |
This compound is a synthetic analog of dolastatin 15, a potent microtubule-destabilizing agent originally isolated from marine cyanobacteria [2] [1]. Its mechanism of action involves inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis [3].
The general methodology for assessing antitumor efficacy in human xenograft models involves implanting human cancer cells into immunodeficient mice to test drug candidates. The diagram below illustrates this multi-stage process.
Key experimental parameters typically measured include:
Although this compound demonstrated promising activity in preclinical models, it did not show significant efficacy in subsequent clinical trials for advanced solid tumors like NSCLC, leading to discontinuation of its development [1]. This is a common challenge in oncology drug development, where promising preclinical results do not always translate to human therapeutic benefits.
To obtain the detailed, quantitative data you're seeking, I suggest these approaches:
| Parameter | Details from Clinical Trial |
|---|---|
| Dose-Limiting Toxicity (DLT) | Reversible neutropenia [1] |
| Recommended Schedule | 5-day continuous intravenous (CIV) infusion [1] |
| Maximum Tolerated Dose (MTD) | 12.5 mg/m² (over 5 days) [1] |
| Key Pharmacokinetic (PK) Relationship | Myelotoxicity is related to the duration of time that blood levels exceed a threshold concentration [1]. |
| Avoided Toxicity via CIV | Cardiotoxicity (associated with high peak blood levels in bolus injections) [1] |
| Steady-State Blood Concentration (at MTD) | 282 ± 7 nM [1] |
| Elimination Half-Life | 13.2 ± 4.3 hours [1] |
Neutropenia risk varies significantly across different chemotherapeutic agents. Data from the FDA Adverse Event Reporting System (FAERS) provides a broad comparison of this risk.
| Drug Class | Examples | Relative Association with Neutropenia |
|---|---|---|
| Cytotoxic Agents | Alkylating agents, Antimetabolites, Plant-derived alkaloids [2] | High [2] |
| Dolastatin Analogues | This compound (from dolastatin-15), LU103793 (from dolastatin-15) [1] [3] | High (Dose-limiting) |
| Auristatin-Based ADCs | Brentuximab vedotin (MMAE), Polatuzumab vedotin (MMAE) [4] | Moderate to High (Manageable risk in targeted therapy) |
| Other Targeted Therapies | Protein kinase inhibitors (e.g., imatinib), Immune checkpoint inhibitors (e.g., nivolumab) [2] | Low [2] |
The following diagram illustrates the primary mechanism by which this compound and other tubulin-binding agents lead to neutropenia.
The primary data on this compound's neutropenia comes from a Phase I dose-escalation study [1]:
Managing this compound-induced neutropenia involves both scheduling and supportive care: